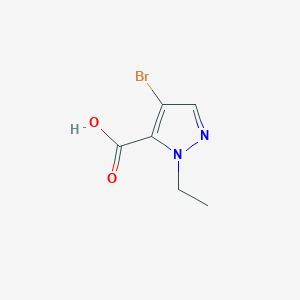
4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid: is a pyrazole derivative characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 1-position, and a carboxylic acid group at the 5-position. This compound is part of the broader class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters, followed by bromination and subsequent functional group modifications . For example, the reaction of ethyl hydrazine with ethyl acetoacetate can form the pyrazole ring, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Substituted Pyrazoles: Depending on the nucleophile used in substitution reactions.
Alcohols or Carboxylates: From reduction or oxidation of the carboxylic acid group.
Scientific Research Applications
Chemistry:
4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing diverse chemical libraries for drug discovery .
Biology and Medicine:
In medicinal chemistry, pyrazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The specific substitution pattern of this compound may impart unique biological activities .
Industry:
This compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi .
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function .
Comparison with Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substituents at the 1- and 3-positions.
4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
Uniqueness:
The unique substitution pattern of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, with an ethyl group at the 1-position and a carboxylic acid group at the 5-position, may confer distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
4-bromo-2-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZXHFRMFOYDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345648 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514800-97-6 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)







![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)



